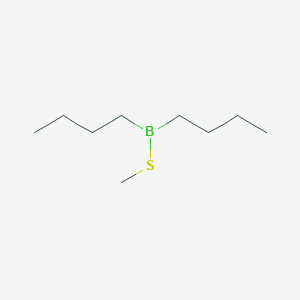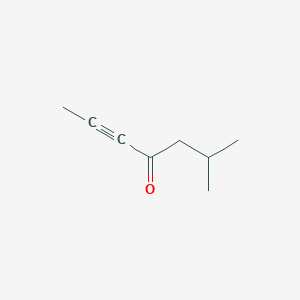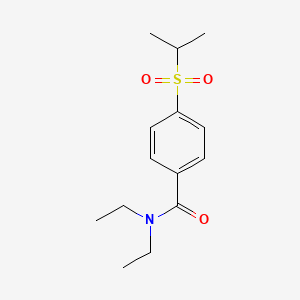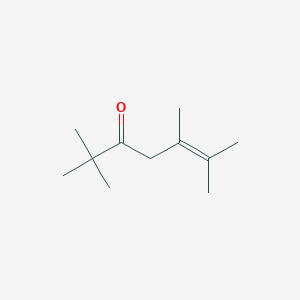![molecular formula C17H18As2O4 B14718053 3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane CAS No. 14849-32-2](/img/structure/B14718053.png)
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane is a unique organoarsenic compound characterized by its spirocyclic structure. This compound features two arsenic atoms within a spirocyclic framework, making it an interesting subject for research in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phenylarsenic dichloride under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The arsenic atoms in the compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atoms to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Arsenic oxides and phenyl-substituted oxides.
Reduction: Reduced arsenic species and phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism of action of 3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to bind to specific sites on these targets, modulating their activity. The presence of arsenic atoms can also facilitate redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Similar spirocyclic structure but contains phosphorus atoms instead of arsenic.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Features vinyl groups instead of phenyl groups.
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains dicumylphenoxy groups and phosphorus atoms.
Uniqueness
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane is unique due to the presence of arsenic atoms within its spirocyclic structure. This imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
14849-32-2 |
|---|---|
分子式 |
C17H18As2O4 |
分子量 |
436.16 g/mol |
IUPAC 名称 |
3,9-diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane |
InChI |
InChI=1S/C17H18As2O4/c1-3-7-15(8-4-1)18-20-11-17(12-21-18)13-22-19(23-14-17)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI 键 |
IJUCRMBMWLUQLL-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CO[As](O1)C3=CC=CC=C3)CO[As](OC2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
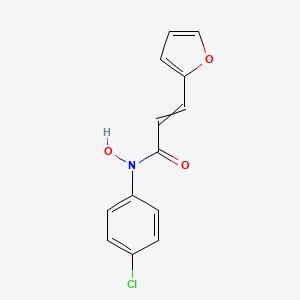
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)

